molecular formula C8H15NO B074654 Cycloheptanecarboxamide CAS No. 1459-39-8

Cycloheptanecarboxamide

Cat. No. B074654
CAS RN: 1459-39-8
M. Wt: 141.21 g/mol
InChI Key: QJVFPOMUIKCQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Cycloheptanecarboxamide derivatives, including N-(arylcarbamothioyl)-cyclohexanecarboxamide and its variations, have been synthesized and characterized through elemental analyses, IR spectroscopy, and NMR spectroscopy. These derivatives showcase a range of aryl substituents and have been further investigated through single crystal X-ray diffraction studies, indicating the importance of the synthesis process in determining the compound's structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

The molecular structure of cycloheptanecarboxamide derivatives has been explored through crystallography, revealing that the cyclohexane ring often adopts a chair conformation. This conformation is critical for understanding the compound's reactivity and interactions. For instance, the molecular conformation of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring (Özer et al., 2009).

Chemical Reactions and Properties

Cycloheptanecarboxamide derivatives undergo various chemical reactions, including cyclization and complexation with metals like Ni(II) and Cu(II). These reactions are pivotal for modifying the compound's chemical properties and for the synthesis of novel derivatives with potential applications in materials science and catalysis (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Physical Properties Analysis

The physical properties of cycloheptanecarboxamide and its derivatives, such as solubility, melting points, and glass transition temperatures, are crucial for their application in polymer science and materials engineering. For instance, polyamides based on similar structures have shown good solubility in polar organic solvents and can form transparent, flexible, and tough films, indicating the compound's utility in high-performance materials (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various chemical groups, the stability of different derivatives, and the compound's behavior in complex formation, are essential for its application across different areas of chemistry. Studies on the reactivity and complexation behavior of cycloheptanecarboxamide derivatives have led to insights into designing new compounds with tailored properties for specific applications (Ozer et al., 2009).

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • Cycloheptanecarboxamide derivatives, like cyclohexanone, play a role in the selective hydrogenation of phenol, an important process in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
  • Biological and Pharmacological Studies :

    • Research has explored the use of cycloheximide, a cycloheptanecarboxamide derivative, in studying sexual receptivity and the control of sexual behavior in rats (Leehan et al., 1979); (Quadagno & Ho, 1975).
    • Influenza virus polymerase assembly has been targeted by cycloheptathiophene-3-carboxamide derivatives, showing potential as antiviral agents (Massari et al., 2013).
  • Neurobiology and Behavior Studies :

    • Cyclohexane, a derivative, has been used in studies to assess its impact on motor behavior, spatial memory, and reactive gliosis in the hippocampus of adult mice (Campos-Ordonez et al., 2015).
  • Molecular and Material Sciences :

    • Cyclohexane-1,3,5-triamide derivatives have been shown to form rod-shaped structures in the solid state due to hydrogen-bonding interactions, which are relevant in materials science for their non-linear optical properties (Fan et al., 1995).
    • N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized and characterized, with potential applications in materials science (Özer et al., 2009).
  • Environmental and Occupational Health :

    • The use of cyclohexane in industrial processes and its potential impact on the workplace environment has been studied, providing insights into the airborne solvent concentrations during the disassembly of solvent-coated metal parts (Spencer & Plisko, 2007).

Safety And Hazards

Cycloheptanecarboxamide is considered low in toxicity. However, as with any chemical, precautions should be taken during handling, storage, and disposal. Always follow safety guidelines and wear appropriate protective equipment.


Future Directions

Research on cycloheptanecarboxamide could explore its potential applications in drug development, polymer chemistry, or materials science. Investigating its biological activity, stability, and reactivity will contribute to a deeper understanding of this compound.


properties

IUPAC Name

cycloheptanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVFPOMUIKCQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163174
Record name Cycloheptanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptanecarboxamide

CAS RN

1459-39-8
Record name Cycloheptanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptanecarboxamide
Reactant of Route 2
Cycloheptanecarboxamide
Reactant of Route 3
Cycloheptanecarboxamide
Reactant of Route 4
Cycloheptanecarboxamide
Reactant of Route 5
Reactant of Route 5
Cycloheptanecarboxamide
Reactant of Route 6
Cycloheptanecarboxamide

Citations

For This Compound
68
Citations
L MARCHETTI - 2018 - etd.adm.unipi.it
DESIGN AND SYNTHESIS OF NEW 2-OXO-1, 2-DIHYDROPYRIDINE-3-CYCLOHEPTANECARBOXAMIDE DERIVATIVES AS ALLOSTERIC MODULATORS OF …
Number of citations: 0 etd.adm.unipi.it
G Bernáth, L Gera, G Gondos, I Pánovics, Z Ecsery - 1976 - pascal-francis.inist.fr
Keyword (fr) PREPARATION PROPRIETE PHARMACOLOGIQUE STEREOISOMERE COMPOSE MONOCYCLIQUE COMPOSE SATURE AMINOAMIDE CARBAMATE DERIVE …
Number of citations: 14 pascal-francis.inist.fr
E CAPPELLI - 2016 - etd.adm.unipi.it
The endocannabinoid system is now known to be an ubiquitous neuromodulatory system with wide-ranging actions. It consists of endogenous cannabinoids (endocannabinoids), …
Number of citations: 0 etd.adm.unipi.it
A Haj-Yehia, S Hadad, M Bialer - Pharmaceutical research, 1992 - Springer
The following valpromide (VPD) analogues were synthesized and their structure-pharmacokinetic relationships explored: 3-ethyl pentanamide (EPD), methylneopentylacetamide (MND)…
Number of citations: 16 link.springer.com
P Zhang, J Zeng, P Pan, X Zhang, M Yan - Organic Letters, 2022 - ACS Publications
… Lower yield was obtained for the reaction of cycloheptanecarboxamide (1n). To our surprise, the reaction of cyclopropanecarboxamide (1o) did not give the expected product. The C–C …
Number of citations: 8 pubs.acs.org
Y Xu, G Xu, S Zhu, G Zhu, Y Jia, Q Huang - Journal of fluorine chemistry, 1999 - Elsevier
Reactions of per(poly)-fluoroalkanesulfonyl azides R f SO 2 N 3 with trimethylsilyl enol ethers RCHC(H)OSiMe 3 (R 1 =t-Bu, Ph) afforded α-[N-(fluoroalkanesulfonyl)]amino ketones RC…
Number of citations: 25 www.sciencedirect.com
Y Aihara, N Chatani - Journal of the American Chemical Society, 2014 - ACS Publications
… Although the reaction of cyclohexanecarboxamide 10a resulted in selective mono-arylation only at the methyl group, cycloheptanecarboxamide 11a gave a mixture of monoarylated 11b …
Number of citations: 385 pubs.acs.org
F Gado, S Meini, S Bertini, M Digiacomo… - Future medicinal …, 2019 - Future Science
Allosteric modulators of cannabinoid receptors hold great therapeutic potential, as they do not possess intrinsic efficacy, but instead enhance or diminish the receptor's response of …
Number of citations: 32 www.future-science.com
R Eastell, S Nagase, M Ohyama… - Journal of bone and …, 2011 - Wiley Online Library
Osteoporosis occurs when there is an imbalance between resorption and formation of bone, with resorption predominating. Inhibitors of cathepsin K may rebalance this condition. This …
Number of citations: 139 asbmr.onlinelibrary.wiley.com
MN Aboul-Enein, AA El-Azzouny, YA Maklad… - Research on Chemical …, 2015 - Springer
A series of novel safinamide derivatives were synthesized and biologically evaluated for their anticonvulsant activity against maximal electroshock seizure assay and subcutaneous …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.